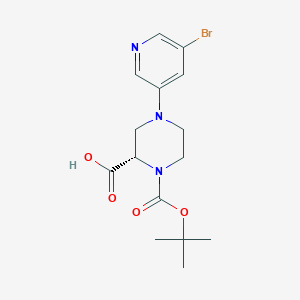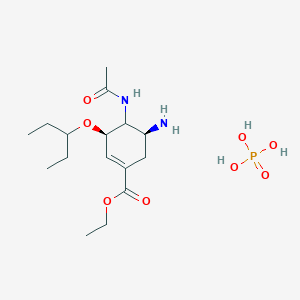![molecular formula C24H19Cl2FN4O2 B13728185 4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]- is a complex organic compound that belongs to the quinazolinamine family. This compound is characterized by its unique structure, which includes a quinazoline core, substituted with various functional groups such as methoxy, dichloro, and fluorophenyl groups. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of Substituents: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Dichloro and Fluorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the appropriate dichloro and fluorophenyl precursors are reacted with the quinazoline core.
Formation of the Octahydro-2-methylcyclopenta[c]pyrrol Moiety: This moiety can be synthesized separately and then coupled to the quinazoline core through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms (chlorine and fluorine) on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium carbonate, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various nucleophiles.
科学研究应用
4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 2-Phenyl-4(3H)-quinazolinone
- 6,8-Dimethoxy-4(3H)-quinazolinone
- 2-Chloro-4-(pyridin-2-yl)quinazoline
- 6,8-Dichloro-4(3H)-quinazolinone
Comparison
Compared to similar compounds, 4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichloro and fluorophenyl groups, along with the octahydro-2-methylcyclopenta[c]pyrrol moiety, enhances its reactivity and potential therapeutic applications.
属性
分子式 |
C24H19Cl2FN4O2 |
|---|---|
分子量 |
485.3 g/mol |
IUPAC 名称 |
N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C24H19Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-9,12H,10-11H2,1-2H3,(H,28,29,30) |
InChI 键 |
BNKOTHLCKZXPNE-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=CC(=CC2=C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
![4-Methyl-2-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13728119.png)








![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)

